Cas no 1005615-47-3 (Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate)

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate structure
1005615-47-3 structure
Product Name:Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
CAS No:1005615-47-3
MF:C8H11BrN2O2
MW:247.089141130447
MDL:MFCD04967354
CID:823732
PubChem ID:17024814
Update Time:2026-04-29

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
    • Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropaate
    • Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropionate
    • methyl 3-(4-bromopyrazol-1-yl)-2-methylpropanoate
    • 3-(4-Bromo-pyrazol-1-yl)-2-methyl-propionic acid methyl ester
    • AG-C-12468
    • AGN-PC-019Y2S
    • CTK6A3516
    • methyl 3-(4-bromopyrazolyl)-2-methylpropanoate
    • MolPort-000-162-107
    • SBB021341
    • STK313145
    • AKOS B016219
    • ART-CHEM-BB B016219
    • 1H-Pyrazole-1-propanoic acid, 4-bromo-α-methyl-, methyl ester
    • MDL: MFCD04967354
    • Inchi: InChI=1S/C8H11BrN2O2/c1-6(8(12)13-2)4-11-5-7(9)3-10-11/h3,5-6H,4H2,1-2H3
    • InChI Key: DPUDEVDDEIUTCA-UHFFFAOYSA-N
    • SMILES: CC(CN1C=C(C=N1)Br)C(=O)OC

Computed Properties

  • Exact Mass: 246.00000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 44.12000
  • LogP: 1.45470

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1005615-47-3)Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
Order Number:A848195
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:18
Price ($):392.0
Email:sales@amadischem.com

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate Related Literature

Additional information on Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate: A Promising Compound in Medicinal Chemistry and Drug Discovery

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate, with the CAS number 1005615-47-3, represents a pivotal compound in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its pyrazol-1-yl ring system substituted with a 4-bromo group and a 2-methylpropanoate side chain, has garnered significant attention in recent years. Recent studies have highlighted its role in modulating biological pathways related to inflammation, neurodegeneration, and metabolic disorders, positioning it as a candidate for further exploration in drug development.

The pyrazol-1-yl ring, a five-membered heterocyclic structure, is a common motif in pharmaceutical compounds due to its ability to interact with various biological targets. The 4-bromo substitution on the pyrazole ring introduces unique electronic effects, which can influence the compound's reactivity and binding affinity. The 2-methylpropanoate group further enhances the molecule's structural diversity, contributing to its potential as a scaffold for drug design. These structural elements collectively define the compound's pharmacological profile and its utility in therapeutic applications.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate. Researchers have employed transition-metal-catalyzed coupling reactions and photoredox catalysis to achieve high-yield synthesis with minimal byproducts. These strategies not only improve the scalability of the compound but also reduce the environmental impact of the synthesis process. Such innovations are critical for advancing the compound from laboratory-scale synthesis to potential industrial applications.

Experimental studies have demonstrated that Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate exhibits promising biological activities. In vitro assays have revealed its ability to inhibit inflammatory cytokine production, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophage cell lines. This property suggests potential applications in the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Additionally, in vivo studies have shown its ability to reduce neuroinflammation in animal models of multiple sclerosis, further supporting its therapeutic potential.

Recent research has also explored the mechanisms of action underlying the biological activities of Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate. Molecular docking studies have identified its potential interaction with target proteins such as COX-2 (cyclooxygenase-2) and NF-κB (nuclear factor kappa-B), which are key regulators of inflammatory responses. These interactions may explain the compound's ability to modulate inflammatory pathways. Furthermore, in silico analyses have predicted its ability to cross the blood-brain barrier, a critical factor for its potential application in neurological disorders.

The 2-methylpropanoate group in the compound plays a crucial role in its pharmacokinetic properties. Studies have shown that this group enhances the compound's solubility and metabolic stability, which are essential for achieving therapeutic concentrations in vivo. Additionally, the 4-bromo substitution has been found to influence the compound's lipophilicity, thereby affecting its ability to penetrate cellular membranes and interact with intracellular targets. These properties collectively contribute to the compound's potential as a lead molecule for drug development.

Recent advances in drug discovery have emphasized the importance of structure-activity relationship (SAR) studies to optimize the therapeutic potential of compounds like Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate. Researchers have systematically modified the pyrazol-1-yl ring and the 2-methylpropanoate side chain to evaluate their impact on biological activity. For instance, replacing the 4-bromo group with other halogen atoms or functional groups has led to the identification of derivatives with enhanced anti-inflammatory effects. These findings underscore the importance of structure-based drug design in optimizing the compound's therapeutic profile.

In addition to its anti-inflammatory properties, Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate has shown potential in addressing metabolic disorders. Preclinical studies have indicated its ability to regulate lipid metabolism and improve insulin sensitivity in models of type 2 diabetes. These effects may be attributed to its interaction with peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolic homeostasis. Further research is needed to validate these findings and explore the compound's potential as a therapeutic agent for metabolic diseases.

Despite its promising properties, the development of Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate as a therapeutic agent faces several challenges. One of the primary concerns is ensuring its selectivity for target pathways to minimize off-target effects. Additionally, the compound's toxicity profile must be thoroughly evaluated to ensure its safety for clinical use. Researchers are actively addressing these challenges through advanced computational modeling and in vitro/in vivo toxicity studies.

The future of Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate in drug discovery is promising, with ongoing efforts to refine its therapeutic potential. Collaborative research involving pharmaceutical companies, academic institutions, and government agencies is expected to accelerate the development of this compound into a viable therapeutic agent. Furthermore, the integration of artificial intelligence and machine learning in drug discovery is anticipated to streamline the optimization process and improve the efficiency of therapeutic development.

In conclusion, Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its potential therapeutic applications, make it a promising candidate for further exploration. Continued research and innovation are essential to overcome existing challenges and realize the full potential of this compound in addressing a wide range of medical conditions.

As the field of drug discovery continues to evolve, compounds like Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate will play a crucial role in the development of novel therapies. The integration of advanced synthetic methodologies, computational modeling, and experimental validation will be key to unlocking the therapeutic potential of this compound. With ongoing research and collaboration, Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate may soon transition from a promising lead molecule to a viable therapeutic agent, offering new hope for the treatment of various diseases.

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Amadis Chemical Company Limited
(CAS:1005615-47-3)Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
A848195
Purity:99%
Quantity:1g
Price ($):392.0
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